molecular formula C17H14O B12910339 4-Methyl-2,3-diphenylfuran CAS No. 35732-79-7

4-Methyl-2,3-diphenylfuran

Cat. No.: B12910339
CAS No.: 35732-79-7
M. Wt: 234.29 g/mol
InChI Key: YUNILZLMKGRGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,3-diphenylfuran is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of a methyl group at the 4-position and phenyl groups at the 2- and 3-positions of the furan ring. Furans are known for their diverse chemical reactivity and are used in various applications in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,3-diphenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-diketones with phenylhydrazine followed by cyclization can yield the desired furan derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring with the desired substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-diphenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2,3-diphenylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,3-diphenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,3-diphenylfuran is unique due to the presence of the methyl group at the 4-position, which influences its chemical reactivity and physical properties. This structural feature can enhance its stability and modify its interactions with other molecules, making it a valuable compound in various applications .

Properties

CAS No.

35732-79-7

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

4-methyl-2,3-diphenylfuran

InChI

InChI=1S/C17H14O/c1-13-12-18-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

YUNILZLMKGRGDX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.